![molecular formula C22H15Cl2N3O2 B3930568 N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide](/img/structure/B3930568.png)
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide
Overview
Description
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide, also known as CQ, is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, malaria, and viral infections.
Mechanism of Action
The exact mechanism of action of N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide is not fully understood, but it is thought to involve the inhibition of lysosomal acidification, which is required for the proper functioning of autophagy and the replication of certain viruses. By inhibiting lysosomal acidification, this compound can disrupt these processes and lead to cell death or viral inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of autophagy, the inhibition of lysosomal acidification, and the inhibition of viral replication. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential in certain diseases.
Advantages and Limitations for Lab Experiments
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide has several advantages for use in lab experiments, including its low cost, availability, and relatively low toxicity. However, it also has some limitations, including its potential for off-target effects and the emergence of drug-resistant strains of malaria parasites.
Future Directions
There are several future directions for research on N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide, including the development of more potent and selective derivatives, the identification of new therapeutic applications, and the investigation of its potential for combination therapy with other drugs. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its effects on various biological processes.
Scientific Research Applications
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-chlorophenyl)methyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, malaria, and viral infections. In cancer, this compound has been shown to inhibit autophagy, a process that is often upregulated in cancer cells and contributes to their survival. By inhibiting autophagy, this compound can sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. In malaria, this compound has been used as a first-line treatment for many years due to its ability to inhibit the growth of the Plasmodium parasite. However, the emergence of drug-resistant strains of the parasite has limited its effectiveness in recent years. In viral infections, this compound has been shown to inhibit the replication of various viruses, including Zika virus, Ebola virus, and SARS-CoV-2.
properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-chlorophenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c23-15-7-5-13(6-8-15)19(27-22(29)14-3-1-9-25-12-14)17-11-18(24)16-4-2-10-26-20(16)21(17)28/h1-12,19,28H,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSBKEKWHNLMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CC(=C4C=CC=NC4=C3O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



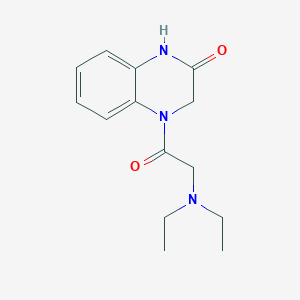
![3-amino-N-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3930498.png)
![4-[2-furyl(propionylamino)methyl]-3-hydroxy-2-naphthoic acid](/img/structure/B3930506.png)
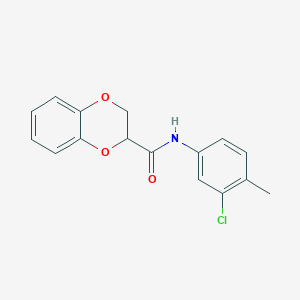
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3930527.png)
![1-{5-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B3930528.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930540.png)
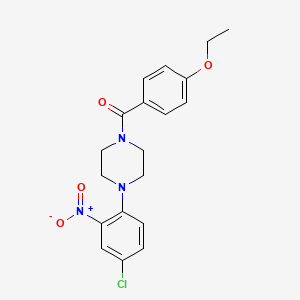
![3-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-ethoxybenzoic acid](/img/structure/B3930574.png)
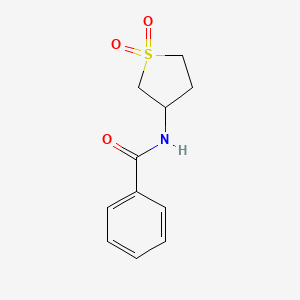
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B3930584.png)
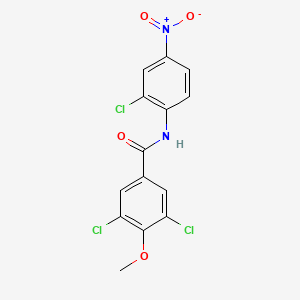
![1-(2-chloro-4-nitrophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B3930595.png)
![N-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3930599.png)